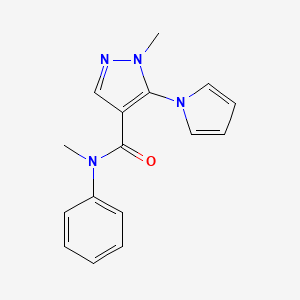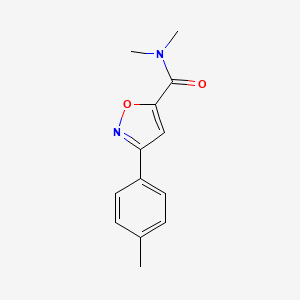
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMOX is a member of the oxazole family of compounds and is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with dimethylamine followed by cyclization and amidation.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have a low toxicity profile, making it a potentially safe treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has a low toxicity profile, which makes it a safer alternative to other anti-cancer agents. However, one limitation of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide. One area of interest is its potential use as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide and its potential interactions with other drugs. Finally, there is a need for more research on the optimal dosing and administration of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with dimethylamine to produce 4-methyl-N,N-dimethylbenzamide. This intermediate compound is then cyclized with phosphorus oxychloride to produce 3-(4-methylphenyl)-1,2-oxazole. The final step involves the amidation of the oxazole ring with dimethylamine to produce N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has shown promising results in scientific research for its potential therapeutic applications. One area of interest is its use as an anti-cancer agent. Research has shown that N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)11-8-12(17-14-11)13(16)15(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAVQRAZITIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
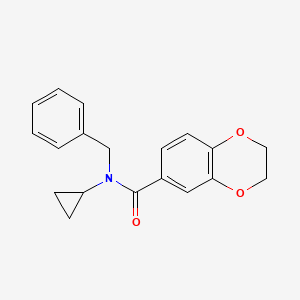
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
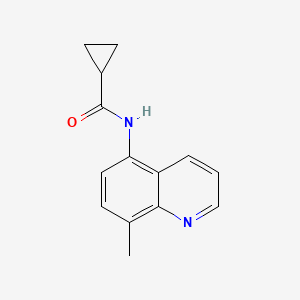
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)
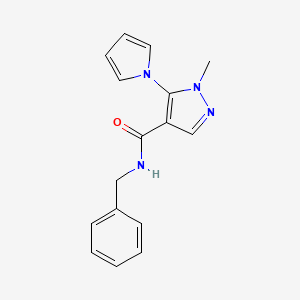
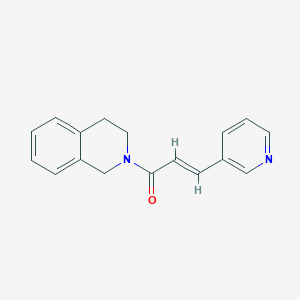
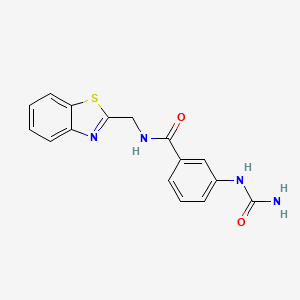
![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
